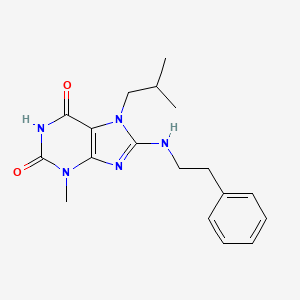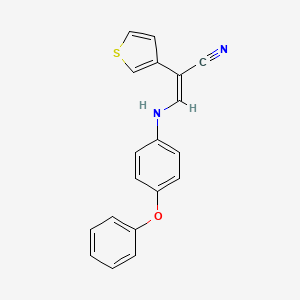
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile (3-4-PAT) is an important organic compound of interest to scientists due to its potential applications in the fields of medicine, biochemistry, and materials science. It is a derivative of acrylonitrile and is composed of a phenoxyaniline group and a 3-thienyl group. This compound has been studied extensively and has been found to have a variety of applications, including as a precursor in the synthesis of other compounds, as a reagent in certain biochemical processes, and as a material for drug delivery.
Applications De Recherche Scientifique
Renewable Acrylonitrile Production
3-(4-Phenoxyanilino)-2-(3-thienyl)acrylonitrile, as a variant of acrylonitrile, has potential applications in the field of renewable production of acrylonitrile. Acrylonitrile is a key precursor in manufacturing various plastics, fibers, and resins. Research by Karp et al. (2017) focuses on producing acrylonitrile from renewable sources, such as sugars, using catalysis processes that could be relevant to the synthesis and application of this compound (Karp et al., 2017).
Antifungal and Anticancer Properties
Studies have shown that derivatives of this compound exhibit significant antifungal and anticancer activities. Quiroga et al. (2007) synthesized a series of these compounds and evaluated their effectiveness against various fungal pathogens and cancer cell lines (Quiroga et al., 2007).
Application in Hydrogel Particles
This compound is also relevant in the synthesis of multipurpose polymeric particles, particularly in core-shell morphology. Sahiner et al. (2011) discussed its use in environmental applications, biomedical fields, and as a medium in catalysis processes (Sahiner et al., 2011).
Molecular Structure Analysis
The molecular structure of variants of this compound has been studied for understanding intermolecular interactions. Cobo et al. (2006) investigated the structure of related compounds, providing insights into their potential applications in material science (Cobo et al., 2006).
Electrochemical Behavior in Polymer Synthesis
The electrochemical properties of derivatives of this compound are significant in the development of low bandgap polymers. Park et al. (2010) explored this aspect, which is crucial in the field of polymer science and engineering (Park et al., 2010).
Propriétés
IUPAC Name |
(E)-3-(4-phenoxyanilino)-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c20-12-16(15-10-11-23-14-15)13-21-17-6-8-19(9-7-17)22-18-4-2-1-3-5-18/h1-11,13-14,21H/b16-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVZUJLVMSYKT-SSZFMOIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(/C#N)\C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)
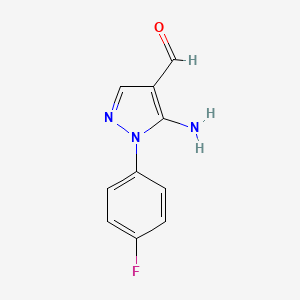
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
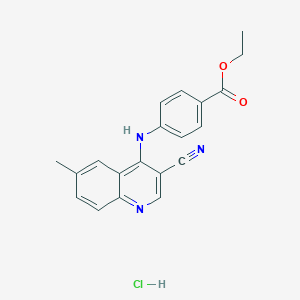
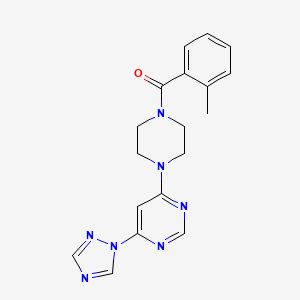
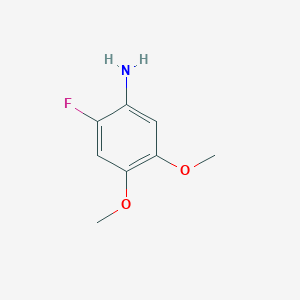
![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)
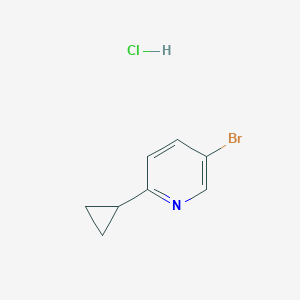
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)
